Structural Elucidation and Physicochemical Profiling of 1-(4-Bromo-2-hydroxyphenyl)urea: A Technical Whitepaper
Structural Elucidation and Physicochemical Profiling of 1-(4-Bromo-2-hydroxyphenyl)urea: A Technical Whitepaper
Executive Summary & Core Rationale
In the landscape of rational drug design and agrochemical development, monosubstituted and disubstituted phenylureas represent a highly privileged scaffold. Compounds such as 1-(4-Bromo-2-hydroxyphenyl)urea serve as critical pharmacophores, primarily due to their ability to act as bidentate hydrogen-bond donors and acceptors.
As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine analytical task, but as a complex physicochemical system. The unique combination of a urea core, a phenolic hydroxyl group, and a heavy halogen (bromine) creates a highly competitive intermolecular environment. Understanding the molecular weight distribution, isotopic signature, and crystal packing of this compound is paramount for optimizing its bioavailability, formulation stability, and target-binding affinity. This guide provides a comprehensive, self-validating framework for elucidating the molecular and crystallographic properties of 1-(4-Bromo-2-hydroxyphenyl)urea.
Physicochemical Profiling: Molecular Weight and Isotopic Signatures
The molecular formula of 1-(4-Bromo-2-hydroxyphenyl)urea is C₇H₇BrN₂O₂ . While the average molecular weight is widely reported as 231.05 g/mol [1], relying solely on the average mass is a critical oversight in high-resolution analytical workflows.
Bromine exists in nature as two stable isotopes: ²79Br (50.69%) and ²81Br (49.31%). This near 1:1 isotopic ratio is an analytical asset. In mass spectrometry, the compound will not present as a single mass peak but as a distinct "M" and "M+2" doublet.
Causality in Analytical Selection
To accurately profile this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the method of choice. We select the negative ionization mode (ESI-) because the phenolic hydroxyl group (pKa ~9.5) is readily deprotonated in a slightly basic solvent matrix. This yields a highly stable [M−H]− anion, bypassing the complex adduct formation (e.g., [M+Na]+ ) often seen in positive mode for urea derivatives.
Quantitative Physicochemical Data
| Parameter | Value / Description | Analytical Significance |
| Chemical Formula | C₇H₇BrN₂O₂ | Defines fundamental stoichiometry. |
| Average Molecular Weight | 231.05 g/mol | Used for bulk molarity calculations. |
| Monoisotopic Mass (⁷⁹Br) | 229.9691 Da | Primary peak in high-resolution MS. |
| Isotopic Mass (⁸¹Br) | 231.9670 Da | Confirmatory M+2 peak (1:1 ratio). |
| Hydrogen Bond Donors | 4 (2x Urea N-H, 1x Phenol O-H) | Drives crystal lattice self-assembly. |
| Hydrogen Bond Acceptors | 2 (Urea C=O, Phenol -OH) | Competes for intra/intermolecular bonding. |
Supramolecular Assembly & Crystal Structure Logic
While a definitive, universally published single-crystal structure for this specific bromo-hydroxy derivative is rare [1], we can deduce its crystallographic behavior by analyzing the established structural motifs of closely related halogenated phenylureas [2, 3].
The crystal engineering of 1-(4-Bromo-2-hydroxyphenyl)urea is governed by a hierarchy of non-covalent interactions:
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Intramolecular Hydrogen Bonding: The proximity of the 2-hydroxyl group to the urea moiety strongly favors an intramolecular O−H⋅⋅⋅O=C or O−H⋅⋅⋅N−H bond. This restricts the rotation of the phenyl ring, forcing a nearly planar conformation of the molecule [4].
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Urea Tape Formation (Primary Synthon): The urea core typically forms centrosymmetric cyclic dimers via N−H⋅⋅⋅O=C hydrogen bonds. These dimers then link into 1D polymeric chains.
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Halogen Bonding (Secondary Synthon): The highly polarizable 4-bromo substituent engages in halogen bonding ( C−Br⋅⋅⋅O or C−Br⋅⋅⋅π ), which acts as the cross-linking force that stitches the 1D chains into a robust 3D lattice.
Diagram 1: Hierarchical supramolecular assembly pathway of halogenated phenylureas.
Experimental Protocols: Self-Validating Systems
To move from theoretical profiling to empirical proof, the following protocols must be executed. Each step is designed with built-in causality and self-validation mechanisms.
Protocol 1: HR-ESI-MS Molecular Weight Determination
Objective: Confirm the exact mass and isotopic distribution of the synthesized compound.
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Sample Preparation: Dissolve 1 mg of 1-(4-Bromo-2-hydroxyphenyl)urea in 1 mL of LC-MS grade Methanol. Add 0.1% Ammonium Hydroxide ( NH4OH ).
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Causality: The basic modifier forces the deprotonation of the 2-hydroxyl group, ensuring maximum ionization efficiency in negative mode.
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Injection & Ionization: Inject 5 µL into the HRMS operating in ESI- mode. Set the capillary voltage to 2.5 kV to prevent in-source fragmentation of the fragile urea bond.
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Data Acquisition: Scan from m/z 100 to 500.
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Self-Validation Check: The protocol is validated only if the spectrum reveals twin peaks at m/z 228.96 (for [M−H]− with ⁷⁹Br) and m/z 230.96 (for [M−H]− with ⁸¹Br) with an intensity ratio of 1.00 : 0.97. If this doublet is absent, the presence of the brominated species is falsified.
Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow
Objective: Grow diffraction-quality crystals and elucidate the 3D atomic coordinates.
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Solvent Screening (Vapor Diffusion): Dissolve 10 mg of the compound in 0.5 mL of Dimethylformamide (DMF). Place this in a small inner vial. Place the inner vial inside a larger sealed chamber containing 5 mL of Diethyl Ether (anti-solvent).
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Causality: Phenylureas form strong H-bonds, often crashing out of solution as amorphous powders. DMF disrupts these H-bonds, keeping the molecule solvated. The slow vapor diffusion of the non-polar ether gently lowers the dielectric constant of the mixture, allowing ordered nucleation rather than rapid precipitation.
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Harvesting: Once crystals form (typically 5-7 days), select a single, optically clear block under a polarized microscope. Mount it on a MiTeGen loop using paratone oil.
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Data Collection: Transfer immediately to a diffractometer equipped with a cryostream set to 150 K using Cu Kα radiation ( λ=1.5418A˚ ).
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Causality: Cooling to 150 K minimizes the thermal motion of the atoms (especially the heavy bromine atom), dramatically sharpening the diffraction spots and improving the resolution of the electron density map.
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Self-Validation Check: During refinement (using SHELXL), the structure is validated if the R1 factor drops below 5% and the Goodness-of-Fit (GoF) approaches 1.0. A high residual electron density near the bromine atom indicates improper absorption correction, invalidating the current refinement cycle.
Diagram 2: Self-validating Single-Crystal X-Ray Diffraction (SC-XRD) workflow.
Anticipated Crystallographic Parameters
Based on the structural resolution of structurally analogous brominated phenylureas [3, 4], the following crystallographic parameters are highly anticipated for 1-(4-Bromo-2-hydroxyphenyl)urea when crystallized under standard conditions.
| Crystallographic Parameter | Anticipated Value / Range | Structural Implication |
| Crystal System | Monoclinic or Triclinic | Typical for unsymmetrical phenylureas allowing dense packing. |
| Space Group | P21/c or P1ˉ | Centrosymmetric groups favor cyclic urea dimer formation. |
| Z (Molecules per unit cell) | 4 | Accommodates the standard dimeric asymmetric unit. |
| Dihedral Angle (Phenyl to Urea) | < 15° | Kept nearly planar by the 2-hydroxyl intramolecular H-bond. |
| C-Br Bond Length | ~1.89 Å | Standard aromatic carbon-halogen bond length. |
| N-H···O Bond Distance | 2.80 - 2.95 Å | Indicates strong, stabilizing intermolecular hydrogen bonds. |
Conclusion
The thorough characterization of 1-(4-Bromo-2-hydroxyphenyl)urea requires a synergy of high-resolution mass spectrometry and advanced crystallographic techniques. By understanding the causality behind solvent selection, ionization modes, and thermal controls, researchers can move beyond basic molecular weight assumptions. The interplay between the bidentate urea core, the intramolecular constraints of the hydroxyl group, and the supramolecular anchoring of the bromine atom makes this compound an exemplary model for rational crystal engineering in drug development.
References
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Smith, G., et al. "Molecular Cocrystals of Aromatic Carboxylic Acids with Unsymmetrically Substituted Ureas. The Structures of Phenylurea..." Australian Journal of Chemistry (2000) 53 (9): 767–777. Available at:[Link]
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Tan, M. Y., et al. "3-{(E)-[4-(4-Hydroxy-3-methoxyphenyl)butan-2-ylidene]amino}-1-phenylurea: crystal structure and Hirshfeld surface analysis." National Institutes of Health (PMC). Available at:[Link]
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Mague, J. T., et al. "Crystal structure of 1-(2-aminophenyl)-3-phenylurea." ResearchGate (Acta Crystallographica Section E). Available at:[Link]
